1,4-Phenylenediacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513731. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(cyanomethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQCKESKNZBNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060758 | |

| Record name | 1,4-Benzenediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-75-3 | |

| Record name | 1,4-Benzenediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenylenediacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenediacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UNC3XG7WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Phenylenediacetonitrile chemical properties and structure

An In-depth Technical Guide to 1,4-Phenylenediacetonitrile: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of this compound. It aims to provide not just data, but field-proven insights into the practical utility and handling of this versatile chemical intermediate.

Introduction and Strategic Importance

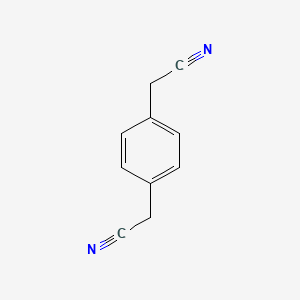

This compound (p-PDAN), also known as p-Xylylene Dicyanide, is a bifunctional organic compound featuring a central benzene ring substituted at the para positions with two cyanomethyl (-CH₂CN) groups.[1][2][3] Its strategic importance in organic synthesis stems from this unique symmetrical structure, which provides two reactive sites for building complex molecular architectures.

Identified by CAS Number 622-75-3 , this compound serves as a pivotal building block in the synthesis of a wide array of value-added products, including pharmaceuticals, agrochemicals, and dyes.[1][3][4][5][6] Its utility lies in the versatile reactivity of both the nitrile functionalities and the benzylic protons, allowing for a diverse range of chemical transformations. This guide will delve into the core chemical principles that make p-PDAN an indispensable tool for synthetic chemists.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity. The para-substitution pattern ensures a linear and symmetric molecule, which can influence its crystalline structure and solubility. The electron-withdrawing nature of the nitrile groups acidifies the adjacent methylene protons, a key feature that dictates its role in many synthetic pathways.

Caption: Molecular structure of this compound (CAS: 622-75-3).

The physical and chemical properties of p-PDAN are summarized below. Its solid, crystalline nature and high melting point are characteristic of its symmetrical structure. Its poor solubility in water is expected for a non-polar aromatic compound, necessitating the use of organic solvents in reactions.[1][3]

| Property | Value | Source(s) |

| CAS Number | 622-75-3 | [1] |

| Molecular Formula | C₁₀H₈N₂ | [1][7] |

| Molecular Weight | 156.18 g/mol | [7] |

| Appearance | White to light yellow or brown crystalline powder | [1][3][8] |

| Melting Point | 94-99 °C | [4][7][8] |

| Boiling Point | ~334.0 °C at 760 mmHg | [7][9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [1][3][4] |

| Density | ~1.1 g/cm³ | [7] |

| Flash Point | ~163.6 °C | [7][9] |

Spectroscopic Profile for Structural Verification

For any researcher, verifying the identity and purity of starting materials is a critical, non-negotiable step. The following spectroscopic data are characteristic of this compound and serve as a reliable fingerprint for its identification.

-

¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum. Two distinct signals are expected:

-

A singlet in the aromatic region (typically ~7.3 ppm) corresponding to the four equivalent aromatic protons.

-

A singlet in the aliphatic region (typically ~3.7 ppm) corresponding to the four equivalent methylene (-CH₂) protons. The chemical shift is downfield due to the deshielding effect of the adjacent benzene ring and nitrile group.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecular symmetry:

-

Nitrile Carbon (C≡N): A signal around 117-118 ppm.

-

Aromatic Carbons: Two signals are expected for the benzene ring carbons – one for the carbons bearing the substituents and one for the unsubstituted carbons.

-

Methylene Carbon (-CH₂-): A signal around 28-30 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of the key nitrile functional group.[10]

-

A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the C≡N stretch. Its intensity confirms the presence of the nitrile.

-

C-H stretching bands for the aromatic ring will appear just above 3000 cm⁻¹.

-

C-H stretching bands for the methylene groups will appear just below 3000 cm⁻¹.

-

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is crucial for the utility of any chemical intermediate. The most common and industrially viable method for preparing p-PDAN is through a nucleophilic substitution reaction.

Core Reaction: The synthesis involves the reaction of a p-xylylene dihalide (e.g., 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][11] This is a classic example of an Sₙ2 reaction, where the cyanide ion acts as the nucleophile, displacing the halide leaving groups.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1][11] Causality: The choice of a polar aprotic solvent like dimethylformamide (DMF) is deliberate; it effectively dissolves the organic substrate and the cyanide salt while favoring the Sₙ2 mechanism over elimination side reactions. The reaction is exothermic, requiring controlled addition of reactants to maintain the optimal temperature range.

-

Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and an addition funnel, prepare a solution of sodium cyanide (2.65 moles) in water (200 mL).

-

Reactant Addition: Gently heat a solution of p-xylylene chloride (1.15 moles) in dimethylformamide (200 mL) to approximately 60°C to ensure it remains dissolved.

-

Reaction: Add the warm p-xylylene chloride solution dropwise to the stirred sodium cyanide solution. The rate of addition should be controlled to maintain the reaction temperature between 60-65°C. This control is critical to prevent runaway reactions and minimize side products. The addition typically takes about 2 hours.

-

Completion: After the addition is complete, maintain the reaction mixture at 60-65°C with external heating for an additional hour to ensure the reaction goes to completion.

-

Workup and Isolation: Pour the warm reaction mixture into a large volume of water (2 liters). The product, being insoluble in water, will precipitate out as a solid.

-

Purification: Filter the precipitated solid and wash it thoroughly with water to remove any unreacted cyanide salts and DMF. The resulting product is typically obtained in high yield (85-95%) and purity.[1][11]

Applications in Synthesis and Drug Development

This compound is not an end product but a versatile precursor. Its value is realized in its subsequent transformations.

-

Pharmaceuticals and Agrochemicals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][3][5][6] The dinitrile can be hydrolyzed to form 1,4-phenylenediacetic acid or reduced to form 1,4-bis(aminoethyl)benzene, both of which are common pharmacophores or building blocks.

-

Dyes and Pigments: The rigid aromatic core and reactive nitrile groups make it a suitable precursor for creating complex chromophores used in the dye industry.[1][9]

-

Materials Science: The linear, bifunctional nature of p-PDAN allows it to be used as a monomer or cross-linking agent in the synthesis of specialty polymers and materials with desirable thermal or optical properties.

-

Organic Synthesis Research: Beyond industrial applications, it is a valuable tool for academic research, enabling the construction of complex molecules and the exploration of new reaction methodologies.[5]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary: The primary hazards are associated with its toxicity upon ingestion, inhalation, or skin contact, and it is known to cause skin, eye, and respiratory irritation.[1][7][8][12][13] In case of fire, it can decompose to release toxic gases such as carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen cyanide.[8]

| Hazard Information | GHS Statements and Codes |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7][12]H315: Causes skin irritation.[8][12]H319: Causes serious eye irritation.[8][12]H335: May cause respiratory irritation.[8][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][12]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a lab coat. For weighing or generating dust, a dust mask (e.g., N95) is recommended.[7][12][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][9][14] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its symmetric structure, coupled with the versatile reactivity of its nitrile and benzylic positions, provides a reliable and efficient platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in research, drug development, and materials science while ensuring the highest standards of safety and scientific rigor.

References

-

Chemsrc. (2025, August 28). This compound | CAS#:622-75-3. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound (CAS 622-75-3): A Key Intermediate for Chemical Synthesis. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 622-75-3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Research Square. (n.d.). 6f0d1edb9a833250a3a00e90.docx. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of polymers VPPy1‐3. Reaction conditions. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

IUPAC Solubility Data Series. (n.d.). Volume Editor W. E. Acree, Jr.. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS 622-75-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]

- 4. This compound | 622-75-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | CAS#:622-75-3 | Chemsrc [chemsrc.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | 622-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. This compound 99 622-75-3 [sigmaaldrich.com]

- 13. This compound | 622-75-3 [amp.chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

In-Depth Technical Guide: Synthesis of 1,4-Phenylenediacetonitrile from 1,4-bis(bromomethyl)benzene

Introduction

1,4-Phenylenediacetonitrile, also known as p-xylylene dicyanide, is a valuable organic intermediate characterized by a central benzene ring substituted at the 1 and 4 positions with acetonitrile groups.[1][2] Its chemical formula is C₁₀H₈N₂ and it has the CAS number 622-75-3.[1][3] This compound serves as a critical building block in the synthesis of a variety of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[4][5] The presence of two reactive nitrile functionalities on a rigid phenyl backbone makes it a versatile precursor for creating bis-heterocyclic compounds and other polymers with unique optoelectronic properties.[6][7] This guide provides a comprehensive technical overview of its synthesis from 1,4-bis(bromomethyl)benzene, focusing on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.

The Synthetic Pathway: A Nucleophilic Substitution Approach

The conversion of 1,4-bis(bromomethyl)benzene to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[8][9] In this process, the cyanide ion (CN⁻), a potent nucleophile, displaces the bromide ions from the benzylic positions of the starting material.

Mechanism of Reaction

The reaction proceeds in a concerted fashion, where the attack of the nucleophile and the departure of the leaving group (bromide) occur simultaneously.[8] The carbon atoms of the bromomethyl groups are electrophilic due to the electron-withdrawing nature of the bromine atoms, making them susceptible to attack by the electron-rich cyanide ion.[9][10] The lone pair of electrons on the carbon atom of the cyanide ion attacks the delta-positive carbon atom, leading to the formation of a new carbon-carbon bond while the carbon-bromine bond is cleaved heterolytically, with the bromine atom taking both electrons to form a bromide ion.[8][10]

Caption: SN2 mechanism for the synthesis of this compound.

The Role of Solvent and Reaction Conditions

The choice of solvent is critical for the success of this SN2 reaction. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO), are highly effective for this transformation.[11][12] DMSO is particularly advantageous because it readily dissolves both the organic substrate and the inorganic cyanide salt, such as sodium or potassium cyanide.[13] Furthermore, DMSO solvates the cation (e.g., Na⁺ or K⁺) of the cyanide salt, leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.[11][14] Reactions can be conducted using a stirred slurry of sodium cyanide in DMSO, often without needing complete dissolution.[13] The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.[1]

In some cases, a phase-transfer catalyst (PTC) can be employed, especially in biphasic systems (e.g., organic solvent and water).[15][16] The PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[15][17] This can lead to faster reactions, higher yields, and reduced byproducts.[16]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound from 1,4-bis(bromomethyl)benzene.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1,4-bis(bromomethyl)benzene | 263.97 | 10.0 g | 0.0379 |

| Sodium Cyanide (NaCN) | 49.01 | 4.1 g | 0.0836 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

| Water (H₂O) | 18.02 | 500 mL | - |

| Brine (saturated NaCl solution) | - | 100 mL | - |

Experimental Procedure

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound 99 622-75-3 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 622-75-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. The major products A and B for the following reactions class 12 chemistry CBSE [vedantu.com]

- 13. gchemglobal.com [gchemglobal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ijirset.com [ijirset.com]

- 17. Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Spectroscopic data of 1,4-Phenylenediacetonitrile (¹H NMR, ¹³C NMR, IR)

This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-phenylenediacetonitrile, a key building block in the synthesis of various organic materials and pharmaceutical compounds.[1] The structural elucidation of this molecule is paramount for its application, and this document offers a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectra. The following sections are designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the spectroscopic characteristics of this compound, grounded in fundamental principles and supported by experimental data.

Molecular Structure and Symmetry

This compound, also known as p-xylylene dicyanide, possesses a highly symmetrical structure.[2] This symmetry is a critical factor in interpreting its spectroscopic data, as it dictates the number and type of signals observed in the NMR spectra. The molecule consists of a central benzene ring substituted at the para positions with two cyanomethyl (-CH₂CN) groups.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. Due to the symmetry of this compound, a simplified ¹H NMR spectrum is expected.

Experimental Data

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.37 | Singlet | 4H | Aromatic protons (Ar-H) |

| ~3.75 | Singlet | 4H | Methylene protons (-CH₂-) |

Note: Chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Interpretation and Rationale

The presence of only two signals in the ¹H NMR spectrum is a direct consequence of the molecule's C₂h symmetry.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically equivalent due to the para-substitution. This equivalence results in a single resonance, which appears as a singlet at approximately 7.37 ppm.[4] The downfield chemical shift is characteristic of protons attached to an aromatic ring, where they are deshielded by the ring current effect.

-

Methylene Protons (-CH₂-): The four protons of the two methylene groups are also chemically equivalent. They give rise to a single singlet at around 3.75 ppm. The proximity of the electron-withdrawing cyano group (-CN) causes a downfield shift compared to typical alkyl protons. The absence of coupling (a singlet) indicates that there are no adjacent, non-equivalent protons.

Figure 2: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR, the symmetry of this compound simplifies its ¹³C NMR spectrum.

Experimental Data

The ¹³C NMR spectrum is also typically recorded in CDCl₃.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~131.0 | Aromatic C-H |

| ~129.5 | Aromatic C-CH₂CN (quaternary) |

| ~117.5 | Nitrile Carbon (-C≡N) |

| ~23.0 | Methylene Carbon (-CH₂) |

Note: These are approximate chemical shifts and can vary.

Interpretation and Rationale

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

-

Aromatic Carbons: Due to symmetry, the four aromatic CH carbons are equivalent, giving a single peak around 131.0 ppm. The two quaternary aromatic carbons, to which the cyanomethyl groups are attached, are also equivalent and appear as a separate signal around 129.5 ppm.[4]

-

Nitrile Carbon (-C≡N): The two carbons of the cyano groups are equivalent and resonate at approximately 117.5 ppm. This chemical shift is characteristic of a nitrile carbon.

-

Methylene Carbon (-CH₂-): The two methylene carbons are equivalent and show a signal in the aliphatic region, around 23.0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Data

The IR spectrum is often obtained from a sample prepared as a KBr disc or a Nujol mull.[3][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~2250 | Strong | C≡N stretch (nitrile) |

| ~1615, 1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

Note: Peak positions and intensities are approximate.

Interpretation and Rationale

The key absorption bands in the IR spectrum of this compound confirm the presence of its characteristic functional groups.

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.[8] The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methylene groups.

-

Nitrile Stretch (C≡N): A strong, sharp absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group.[9] The intensity of this band is due to the large change in dipole moment during the stretching vibration.

-

Aromatic C=C Stretching: The absorptions in the 1615-1510 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

Out-of-Plane Bending: The strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring. This is a very useful diagnostic peak for determining the substitution pattern of the aromatic ring.

Figure 3: Workflow for the interpretation of the IR spectrum.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are essential.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

References

-

ResearchGate. ¹H NMR spectra of (A) 1,4-bis(isocyanomethyl)benzene (B) N,N -. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

NIST WebBook. 1,4-Benzenediacetonitrile. [Link]

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Chem 351 F14 Final. Spectroscopy. [Link]

-

Chemsrc. This compound | CAS#:622-75-3. [Link]

-

Re3data.org. Spectral Database for Organic Compounds. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

-

NIST WebBook. 1,4-Benzenediacetonitrile. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

SpectraBase. 1,2-Bis(cyanomethyl)benzene - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). [Link]

-

NIST WebBook. Acetonitrile. [Link]

-

The Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1,4-Benzenediacetonitrile [webbook.nist.gov]

- 3. This compound(622-75-3) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(622-75-3) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Page loading... [wap.guidechem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Acetonitrile [webbook.nist.gov]

A Comprehensive Technical Guide to 1,4-Phenylenediacetonitrile (CAS No. 622-75-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1,4-Phenylenediacetonitrile (CAS No. 622-75-3), a pivotal intermediate in modern organic synthesis. The document delineates its core physical and chemical properties, explores its reactivity, details validated synthetic protocols, and outlines its significant applications in the pharmaceutical, agrochemical, and materials science sectors. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for professionals leveraging this versatile chemical building block.

Introduction and Molecular Overview

This compound, also commonly known by synonyms such as p-Benzenediacetonitrile and p-Xylylene dicyanide, is an aromatic dinitrile compound.[1][2][3] Its molecular structure, featuring a central benzene ring substituted at the para (1,4) positions with cyanomethyl (-CH₂CN) groups, imparts a unique combination of rigidity and reactivity.[1][3] This bifunctionality makes it a highly valuable precursor for synthesizing a diverse range of more complex molecules, including pharmaceutical active ingredients, dyes, and agrochemicals.[1][4][5] The presence of two nitrile moieties offers multiple reaction pathways, allowing for the strategic construction of heterocyclic systems and other targeted molecular architectures.[3]

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at ambient temperature.[1][3] It is characterized by a high melting point and is sparingly soluble in water but demonstrates good solubility in various organic solvents.[1][3]

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 622-75-3 | [1][6] |

| Molecular Formula | C₁₀H₈N₂ | [6] |

| Molecular Weight | 156.18 g/mol | [6] |

| Appearance | White to light yellow crystalline powder/solid | [1][3] |

| Melting Point | 94-99 °C | [5] |

| Boiling Point | 334.0 ± 22.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Water Solubility | Sparingly soluble / Insoluble | [1][3][5] |

| Solubility | Soluble in organic solvents like ethanol and acetone | [3] |

| InChI Key | FUQCKESKNZBNOG-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | C1=CC(=CC=C1CC#N)CC#N | [1][6] |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems primarily from the reactivity of its two nitrile functional groups. These groups can undergo a variety of transformations, making the molecule a cornerstone for building more complex structures.

Hydrolysis to Carboxylic Acids

The nitrile groups can be hydrolyzed under acidic or alkaline conditions to yield the corresponding carboxylic acids. This reaction proceeds in two stages: first to an amide, and then to the carboxylic acid.[8]

-

Acidic Hydrolysis: Heating the dinitrile under reflux with a dilute mineral acid (e.g., HCl) converts it directly to 1,4-phenylenediacetic acid, with the ammonium salt of the acid as a byproduct.[8]

-

Alkaline Hydrolysis: Refluxing with an aqueous alkali (e.g., NaOH) initially forms the sodium salt of the carboxylic acid and liberates ammonia gas.[8] Subsequent acidification is required to isolate the free 1,4-phenylenediacetic acid.[8]

Reduction to Amines

The nitrile groups are readily reduced to primary amines, yielding 1,4-bis(2-aminoethyl)benzene. This transformation is fundamental for introducing flexible diamine linkers in polymer chemistry or for synthesizing pharmaceutical scaffolds. Powerful reducing agents are required for this conversion.

-

Lithium Aluminum Hydride (LiAlH₄): A non-selective and potent reducing agent capable of converting nitriles to primary amines.[9]

-

Catalytic Hydrogenation: This method can also be employed, though it often requires high pressures and specific catalysts to achieve full reduction without side reactions.

The resulting diamine is a critical building block for polyamides and other polymers.

Validated Experimental Protocols

Synthesis of this compound

A standard and reliable method for synthesizing this compound is via the nucleophilic substitution of 1,4-bis(halomethyl)benzene with an alkali metal cyanide.

Causality: This reaction leverages the high nucleophilicity of the cyanide ion (CN⁻) and the excellent leaving group ability of halides (e.g., Br⁻ or Cl⁻) attached to a benzylic carbon. The reaction proceeds via an Sₙ2 mechanism.

Protocol: Synthesis from 1,4-Bis(bromomethyl)benzene.[1]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium cyanide (KCN) or sodium cyanide (NaCN) (2.2 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Addition of Substrate: Gently heat the cyanide solution to 50-60°C. Add a solution of 1,4-bis(bromomethyl)benzene (1.0 equivalent) in a minimal amount of the same solvent system dropwise to the stirred cyanide solution.

-

Reaction: Maintain the temperature and stir the reaction mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product.

-

Purification: Collect the white solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield high-purity this compound.[1]

Caption: Workflow for the synthesis of this compound.

Hydrolysis to 1,4-Phenylenediacetic Acid

Protocol: Acid-Catalyzed Hydrolysis.[8]

-

Reaction Setup: Charge a round-bottomed flask with this compound (1.0 equivalent) and an excess of dilute hydrochloric acid (e.g., 6M HCl).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The solid will gradually dissolve as the reaction proceeds. The reaction can take several hours and should be monitored by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture in an ice bath. The product, 1,4-phenylenediacetic acid, will precipitate out of the acidic solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid and ammonium chloride. Dry the product under vacuum.

Sources

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 622-75-3 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound(622-75-3) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acs.org [acs.org]

A Comprehensive Technical Guide to the Solubility of 1,4-Phenylenediacetonitrile in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1,4-phenylenediacetonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, offers a qualitative overview based on available data, and presents a detailed protocol for its quantitative determination.

Executive Summary

This compound (CAS 622-75-3) is a crystalline solid that is sparingly soluble to insoluble in water but exhibits greater solubility in organic solvents.[1][2][3] A comprehensive understanding of its solubility profile is critical for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide navigates the predictive principles of solubility based on molecular structure and solvent properties, and provides a practical framework for empirical solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂ | [4][5] |

| Molecular Weight | 156.18 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 95-99 °C | [1] |

| Water Solubility | Insoluble / Sparingly soluble | [1][2][3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is rooted in the interplay of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity of this compound

This compound possesses a symmetrical structure with a nonpolar benzene ring and two polar nitrile (-C≡N) groups. The nitrile groups introduce significant dipole moments due to the high electronegativity of nitrogen.[6] This duality of polar and nonpolar regions dictates its solubility in various organic solvents.

Intermolecular Forces at Play

The dissolution of this compound involves the disruption of its crystal lattice forces and the formation of new solute-solvent interactions. The primary intermolecular forces to consider are:

-

Dipole-Dipole Interactions: The polar nitrile groups can engage in strong dipole-dipole interactions with polar solvent molecules.[6]

-

London Dispersion Forces: The nonpolar aromatic ring contributes to London dispersion forces, which are significant in interactions with nonpolar solvents.

-

Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, the lone pair of electrons on the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors.[6] This allows for hydrogen bonding with protic solvents like alcohols.

The logical relationship for predicting solubility based on these interactions can be visualized as follows:

Caption: Gravimetric method for determining solubility.

Conclusion

The solubility of this compound is governed by a balance of its nonpolar aromatic core and its polar nitrile functional groups. It is anticipated to have the highest solubility in polar aprotic solvents, followed by polar protic solvents, with limited solubility in nonpolar solvents. For precise quantitative data, the provided experimental protocol offers a robust methodology. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in various scientific applications.

References

-

Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzenediacetonitrile. Retrieved from [Link]

-

ChemSrc. (2025). This compound | CAS#:622-75-3. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. This compound | 622-75-3 [chemicalbook.com]

- 2. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1,4-Phenylenediacetonitrile in Polymer Synthesis

Abstract

1,4-Phenylenediacetonitrile, also known as p-xylylenedinitrile, is a versatile monomer that offers a unique combination of a rigid aromatic core and reactive nitrile functionalities. This structure allows for its participation in a variety of polymerization reactions, leading to the synthesis of high-performance polymers with tailored properties. This guide provides an in-depth exploration of this compound as a monomer, detailing its polymerization mechanisms, the properties of the resulting polymers, and their applications. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested methodologies.

Introduction to this compound as a Monomer

This compound is a white crystalline solid with the chemical formula C₆H₄(CH₂CN)₂.[1][2] Its molecular structure, featuring a central benzene ring with two cyanomethyl substituents in a para configuration, is the key to its utility in polymer science. The rigid phenylene unit imparts thermal stability and mechanical strength to the polymer backbone, while the nitrile groups and the adjacent activated methylene (-CH₂-) groups provide multiple pathways for polymerization.

Key Properties of this compound:

| Property | Value |

| CAS Number | 622-75-3[1] |

| Molecular Formula | C₁₀H₈N₂[1] |

| Molecular Weight | 156.18 g/mol [1] |

| Appearance | White crystalline powder[2] |

| Melting Point | 95-99 °C[1] |

| Solubility | Insoluble in water[3] |

The strategic placement of the reactive groups allows this compound to be a valuable building block for a range of polymers, including polyamides, conjugated polymers like poly(p-phenylene vinylene)s, and thermosetting resins.[4][5]

Polymerization Pathways of this compound

The dual reactivity of the nitrile and methylene groups in this compound opens up several avenues for polymerization. The choice of reaction conditions and co-monomers dictates the final polymer structure and properties.

Knoevenagel Polycondensation for Conjugated Polymers

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds.[6] In the context of polymer synthesis, a polycondensation reaction between this compound and an aromatic dialdehyde can yield poly(p-phenylene vinylene) (PPV) derivatives.[5] These polymers are of significant interest for their applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices, due to their tunable optical and electronic properties.[5][7]

The reaction is typically base-catalyzed, with the methylene protons of this compound being sufficiently acidic to be removed by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the dialdehyde. A subsequent elimination of water leads to the formation of a vinylene linkage.

Recent advancements have focused on creating highly crystalline, two-dimensional covalent organic frameworks (2D-COFs) using this method.[8][9][10] These materials exhibit extended π-conjugation and high chemical stability, making them promising for unique optoelectronic, magnetic, and redox applications.[10]

Mechanism Insight: The reversibility of the Knoevenagel condensation is crucial for achieving highly crystalline polymers.[10] The use of specific catalysts and reaction conditions that allow for "error-correction" during polymerization is key to obtaining well-ordered structures.[10] Water-assisted dynamic Michael-addition-elimination has been shown to facilitate this process, leading to improved crystallinity.[8][9]

Synthesis of Polyamides

Polyamides are a major class of engineering thermoplastics known for their excellent mechanical properties, thermal stability, and chemical resistance.[4][11][12] While the direct reaction of nitriles to form amides is not a standard polycondensation route, this compound can be a precursor to monomers suitable for polyamide synthesis. For instance, the nitrile groups can be hydrolyzed to carboxylic acid groups, forming 1,4-phenylenediacetic acid. This diacid can then be reacted with a diamine in a classic step-growth polymerization to produce a polyamide.[13]

Alternatively, catalytic methods exist for the synthesis of polyamides from dinitriles.[13] These routes, while less common, offer potential for novel polymer architectures. The resulting aromatic polyamides, or aramids, are known for their exceptional strength and are used in demanding applications in the automotive, aerospace, and textile industries.[11][13]

Cyclotrimerization of Nitrile Groups

The nitrile groups of this compound can undergo cyclotrimerization in the presence of suitable catalysts to form highly cross-linked networks containing triazine rings.[14][15] This reaction is a powerful method for producing thermosetting polymers with exceptional thermal stability and mechanical integrity.

The cyclotrimerization is often catalyzed by transition metal complexes, such as those of cobalt or nickel.[14][16] The resulting triazine-based polymers are amorphous and insoluble, making them suitable for applications requiring high-temperature resistance, such as in composites and adhesives for the aerospace and electronics industries.

Experimental Rationale: Microwave-assisted synthesis can significantly accelerate the cyclotrimerization reaction, offering a more efficient route to these high-performance materials.[14] The choice of catalyst is critical for controlling the reaction and achieving high yields.[15]

Visualization of Polymerization Pathways

The following diagram illustrates the primary polymerization routes available for this compound.

Caption: Polymerization routes for this compound.

Properties of Polymers Derived from this compound

The polymers synthesized from this compound exhibit a wide range of properties, directly correlated with their chemical structure.

| Polymer Type | Key Properties |

| Poly(p-phenylene vinylene)s | Electrically conducting upon doping, fluorescent, small optical band gap.[5] |

| Polyamides | High tensile strength, wear and heat resistance, flexibility, chemical resistance.[4][12] |

| Triazine-based Thermosets | High thermal stability, high mechanical strength, chemical inertness. |

Thermal and Mechanical Properties Overview:

The inclusion of the rigid phenylene backbone from this compound generally enhances the thermal and mechanical properties of the resulting polymers.[17][18][19][20][21] For instance, PPV derivatives and aromatic polyamides often exhibit high glass transition temperatures (Tg) and good thermal stability.[17][22] The mechanical properties, such as tensile strength and modulus, are also typically high, making these materials suitable for engineering applications.[4][12]

Experimental Protocol: Synthesis of a Poly(p-phenylene vinylene) Derivative via Knoevenagel Polycondensation

This section provides a representative protocol for the synthesis of a PPV derivative using this compound.

Materials:

-

This compound

-

Terephthalaldehyde (or other suitable aromatic dialdehyde)

-

Potassium tert-butoxide

-

Dry Tetrahydrofuran (THF)

-

Methanol

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

Inert Atmosphere: Set up the reaction apparatus under an inert atmosphere of argon or nitrogen. This is crucial to prevent side reactions, particularly with the strong base.

-

Monomer Solution: In the round-bottom flask, dissolve equimolar amounts of this compound and terephthalaldehyde in dry THF.

-

Base Addition: Prepare a solution of potassium tert-butoxide in dry THF. Cool the monomer solution to 0 °C using an ice bath.

-

Slow Addition: Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of 1 hour.[22] Maintaining a low temperature during the addition helps to control the reaction rate and minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.[22]

-

Precipitation: Pour the viscous polymerization solution into a large volume of methanol to precipitate the polymer.[22]

-

Isolation and Purification: Collect the polymer precipitate by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual catalyst.

-

Drying: Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.[23]

Characterization:

The resulting polymer can be characterized by standard techniques such as:

-

FTIR Spectroscopy: To confirm the presence of vinylene C=C bonds and the disappearance of aldehyde C=O and methylene C-H stretches.

-

NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the average molecular weight and molecular weight distribution.

-

UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.[22]

Experimental Workflow Diagram:

Sources

- 1. 1,4-フェニレンジアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 622-75-3 [chemicalbook.com]

- 4. Polyamide: A Versatile Polymer for Modern Industrial and Textile Applications [btdsco.com]

- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Combination of Knoevenagel Polycondensation and Water‐Assisted Dynamic Michael‐Addition‐Elimination for the Synthesis of Vinylene‐Linked 2D Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aerosusa.com [aerosusa.com]

- 12. scienceinfo.com [scienceinfo.com]

- 13. Polyamide - Wikipedia [en.wikipedia.org]

- 14. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Physical, Thermal, and Mechanical Properties of Polymers | Semantic Scholar [semanticscholar.org]

- 19. studylib.net [studylib.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

Topic: Potential Applications of 1,4-Phenylenediacetonitrile in Materials Science

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,4-Phenylenediacetonitrile, also known as 1,4-bis(cyanomethyl)benzene, is a versatile organic compound characterized by a central benzene ring symmetrically substituted with two cyanomethyl groups.[1][2] Its rigid phenylene core and reactive nitrile and methylene functionalities make it an exceptionally valuable building block in the synthesis of advanced functional materials.[1][3] This technical guide explores the significant potential of this compound in materials science, moving beyond its established role as an intermediate in pharmaceuticals and dyes.[3][4][5] We will delve into its application in the rational design of high-performance polymers, the construction of porous organic frameworks (POFs), and the synthesis of novel luminescent materials. This document provides senior application scientists and researchers with the foundational chemistry, detailed experimental protocols, and field-proven insights necessary to leverage this molecule's unique properties for materials innovation.

Foundational Characteristics of this compound

This compound (PDAN) is a white to light-yellow crystalline solid at room temperature.[1] The molecule's structure, featuring a 1,4-substituted benzene ring, imparts rigidity and thermal stability to the materials derived from it. The two methylene groups (CH₂) are activated by the adjacent electron-withdrawing nitrile groups (C≡N), making their protons acidic and susceptible to deprotonation by a suitable base. This reactivity is the cornerstone of its utility in polymerization and functional material synthesis.

| Property | Value | Source(s) |

| CAS Number | 622-75-3 | [1][2][6] |

| Molecular Formula | C₁₀H₈N₂ | [2][6][7] |

| Molecular Weight | 156.18 g/mol | [2][6][7] |

| Appearance | White to cream crystalline powder | [1][8] |

| Melting Point | 95-99 °C | [7][9] |

| Solubility | Sparingly soluble in water; soluble in various organic solvents | [1][8] |

| Synonyms | 1,4-Bis(cyanomethyl)benzene, p-Xylylene dicyanide | [1][2] |

Synthesis Overview

A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of 1,4-bis(halomethyl)benzene with an alkali metal cyanide.[1] The choice of a halide (typically bromine) and a cyanide source (e.g., potassium or sodium cyanide) in a suitable solvent system provides high yields of the desired product.

Caption: Synthesis workflow for this compound.

Application in High-Performance Polymer Synthesis

The activated methylene groups of this compound are prime candidates for base-catalyzed polymerization reactions, most notably the Knoevenagel condensation. This reaction allows for the formation of carbon-carbon double bonds, leading to the creation of conjugated polymers with interesting optical and electronic properties.[10]

Knoevenagel Polycondensation for Conjugated Polymers

Expertise & Causality: The Knoevenagel polycondensation involves the reaction of a compound with an active methylene group (like PDAN) with a dialdehyde. The use of a base, such as sodium ethoxide, is critical as it deprotonates the methylene protons of PDAN, forming a highly reactive carbanion.[10] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbons of the dialdehyde (e.g., terephthalaldehyde). Subsequent dehydration yields a vinylene linkage (-C=C-), extending the π-conjugated system of the polymer backbone. The resulting donor-acceptor (D-A) type structures, where the phenylene units act as donors and the nitrile groups as acceptors, are often luminescent and can exhibit non-linear optical (NLO) properties.[10]

Caption: Conceptual structure of a CTF using PDAN as a linker.

Application in Luminescent Materials

The cyanostyrylbenzene scaffold, which can be readily synthesized from this compound, is a well-known fluorophore. [11]These molecules are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging due to their strong fluorescence and, in some cases, aggregation-induced emission (AIE) properties. [12][13]

Synthesis of Bis(cyanostyryl)benzene Derivatives

Expertise & Causality: The synthesis of luminescent materials like 1,4-bis(4-cyanostyryl)benzene is typically achieved via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. [14]In the HWE reaction, a phosphonate ester is first prepared from a cyanobenzyl halide. This ester is then deprotonated with a strong base (e.g., potassium tert-butoxide) to form a phosphonate carbanion. This nucleophile reacts with a dialdehyde (in this case, terephthalaldehyde, which is formed from PDAN's structural isomer) to produce the desired bis(cyanostyryl)benzene product with high stereoselectivity for the E-alkene, which is crucial for achieving desirable packing and luminescent properties in the solid state.

Experimental Protocol: Synthesis of 1,4-Bis(4-cyanostyryl)benzene

This protocol is based on the Horner-Wadsworth-Emmons reaction. [14]

-

Reactant Preparation: In a 100 mL flask under an inert atmosphere, dissolve terephthalaldehyde (3.7 mmol) and diethyl (4-cyanobenzyl)phosphonate (7.75 mmol) in 40 mL of dry tetrahydrofuran (THF).

-

Base Addition: To the stirred solution, add potassium tert-butoxide (7.75 mmol) portion-wise at room temperature. The base deprotonates the phosphonate, generating the reactive nucleophile.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Remove the THF under reduced pressure. Add dichloromethane (DCM) and water to the residue. A solid product will likely be insoluble in both phases.

-

Isolation: Filter off the insoluble solid. Separate the organic layer of the filtrate, dry it over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purification: Combine the filtered solid with the residue from the organic layer. Recrystallize the combined crude product from a high-boiling-point solvent such as N,N-dimethylformamide (DMF) to obtain the pure, highly fluorescent yellow solid product. [14]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in materials science, enabling access to a diverse range of functional materials. Its rigid core and dual reactive functionalities—the activated methylene groups for polycondensation and the nitrile groups for cyclotrimerization—provide chemists with multiple synthetic pathways. The applications in conjugated polymers, porous frameworks, and luminescent dyes are well-established and continue to be areas of active research.

Future investigations will likely focus on creating more complex, multifunctional materials. For instance, incorporating PDAN into block copolymers could yield materials with both high mechanical strength and specific electronic properties. [15][16]In the realm of porous materials, using PDAN in conjunction with other functionalized linkers could create frameworks with tailored pore environments for specific applications in gas separation, catalysis, or chemical sensing. The continued exploration of this simple yet potent molecule promises to unlock further innovations across the materials science landscape.

References

-

Title: Synthesis of polymers VPPy1‐3. Reaction conditions: (i)... Source: ResearchGate URL: [Link]

-

Title: this compound (CAS 622-75-3): A Key Intermediate for Chemical Synthesis Source: Autech Industry Co., Limited URL: [Link]

-

Title: Phenolic Building Blocks for the Assembly of Functional Materials Source: PubMed URL: [Link]

-

Title: 1,4-Benzenediacetonitrile Source: NIST WebBook URL: [Link]

-

Title: this compound | CAS#:622-75-3 Source: Chemsrc URL: [Link]

-

Title: Physical, Thermal, and Mechanical Properties of Polymers Source: Semantic Scholar URL: [Link]

-

Title: Polymer Properties: Physical, Thermal, Mechanical Source: Studylib URL: [Link]

-

Title: Chemical structures of the bis(cyanostylyl)benzene derivatives studied. Source: ResearchGate URL: [Link]

-

Title: A New Approach to The Synthesis of Polylactide/Polyacrylonitrile Block Copolymers Source: MDPI URL: [Link]

-

Title: Porous Organic Frameworks: Advanced Materials in Analytical Chemistry Source: PMC URL: [Link]

-

Title: Synthesis and fluorescence properties of europium complex functionalized fiberglass paper Source: PMC URL: [Link]

- Title: 1, 4-bis(chloromethyl)

-

Title: Thermal Behavior of Polymers in Solid-State Source: ETFLIN URL: [Link]

-

Title: Porous Covalent Organic Framework for High Transference Number Polymer-based Electrolyte Source: The Royal Society of Chemistry URL: [Link]

-

Title: Thermo-Mechanical Properties of Cis-1,4-Polyisoprene Source: NIH URL: [Link]

-

Title: Synthesis of block copolymer with cis-1,4-polybutadiene and isotactic-rich polystyrene using α-diimine nickel catalysts Source: Wikimedia Commons URL: [Link]

-

Title: On the Mechanical, Thermal, and Rheological Properties of Polyethylene/Ultra-High Molecular Weight Polypropylene Blends Source: MDPI URL: [Link]

-

Title: Strategies for the synthesis of block copolymers with biodegradable polyester segments Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthetic Approaches for Poly(Phenylene) Block Copolymers via Nickel Coupling Reaction for Fuel Cell Applications Source: PMC URL: [Link]

-

Title: Porous organic framework membranes based on interface-induced polymerisation: design, synthesis and applications Source: Royal Society of Chemistry URL: [Link]

-

Title: Fluorescence spectra of complexes 1-4 in acetonitrile solution (20 μM). Source: ResearchGate URL: [Link]

-

Title: Luminescent polythiophenes-containing porphyrin units: Synthesis, characterization, and optical properties Source: ResearchGate URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,4-Benzenediacetonitrile [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 622-75-3 [amp.chemicalbook.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound 99 622-75-3 [sigmaaldrich.com]

- 8. 1,4-Bis(cyanomethyl)benzene(622-75-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound | 622-75-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 622-75-3|2,2'-(1,4-Phenylene)diacetonitrile|BLD Pharm [bldpharm.com]

- 13. Synthesis and fluorescence properties of europium complex functionalized fiberglass paper - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,4-Bis(4-cyanostyryl)benzene synthesis - chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Strategies for the synthesis of block copolymers with biodegradable polyester segments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

1,4-Phenylenediacetonitrile: A Versatile Precursor in Modern Pharmaceutical Synthesis

Abstract: 1,4-Phenylenediacetonitrile, a seemingly simple aromatic dinitrile, has emerged as a critical and versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its symmetric structure, coupled with the reactivity of the nitrile groups, provides a gateway to diverse molecular scaffolds, including diamines, diacids, and various heterocyclic systems. This technical guide delves into the core chemical properties, key synthetic transformations, and practical applications of this compound in drug development. We will explore detailed experimental protocols, discuss the mechanistic underpinnings of its reactivity, and present case studies that highlight its role in the synthesis of important pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable precursor.

Section 1: Introduction to this compound

This compound, also known as p-xylylene dicyanide, is a white to light yellow crystalline solid with the chemical formula C₁₀H₈N₂.[1] Its molecular structure consists of a central benzene ring substituted at the 1 and 4 positions with cyanomethyl (-CH₂CN) groups. This symmetrical arrangement of reactive functional groups is key to its utility as a precursor in organic synthesis.

1.1. Chemical Properties and Structure-Activity Relationship Insights

The chemical reactivity of this compound is dominated by the two nitrile groups. These groups can undergo a variety of transformations, making the molecule a versatile starting material for creating diverse chemical structures. The rigid phenyl core provides a stable scaffold upon which more complex and biologically active moieties can be built. This inherent structural feature is often exploited in drug design to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 622-75-3 | [1] |

| Molecular Formula | C₁₀H₈N₂ | [1] |

| Molecular Weight | 156.18 g/mol | [2] |

| Melting Point | 95-99 °C | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Insoluble in water | [3] |

1.2. Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 1,4-bis(bromomethyl)benzene or p-xylylene chloride with a cyanide salt, such as sodium or potassium cyanide.[1][2] The reaction is typically carried out in a suitable solvent system, such as a mixture of ethanol and water or dimethylformamide.[1][2]

Experimental Protocol: Synthesis of this compound [2]

Materials:

-

p-Xylylene chloride (1.15 mole)

-

Sodium cyanide (2.65 moles)

-

Dimethylformamide (200 mL)

-

Water (200 mL)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermowell, condenser, and an addition funnel, dissolve sodium cyanide in water.

-

Prepare a solution of p-xylylene chloride in dimethylformamide and place it in the addition funnel. To prevent precipitation, this solution should be maintained at approximately 60°C.

-

Add the p-xylylene chloride solution dropwise to the stirred sodium cyanide solution. The reaction is exothermic; control the addition rate to maintain the reaction temperature between 60-65°C. The addition typically takes about 2 hours.

-

After the addition is complete, maintain the reaction mixture at 60-65°C with external heating for an additional hour.

-

Pour the reaction mixture into 2 liters of water to precipitate the product.

-

Filter the solid precipitate and wash it with an additional liter of water.

-

The resulting para-phenylene diacetonitrile can be further purified if necessary. This procedure typically yields the product in about 85% yield with a melting point of 95-97°C.[2]

1.3. Safety and Handling Considerations

This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5][6] In case of accidental exposure, immediate medical attention is advised.[5] Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Section 2: Synthetic Transformations and Mechanistic Pathways

The synthetic versatility of this compound stems from the diverse reactions the nitrile functional groups can undergo. These transformations are foundational for constructing the complex molecular architectures required for pharmaceutical activity.

Diagram 1: Synthetic Utility of this compound

Caption: Key synthetic routes from this compound.

2.1. Reduction of Nitriles to Amines: A Gateway to Bioactive Molecules

The reduction of the nitrile groups to primary amines is one of the most important transformations of this compound. The resulting product, 1,4-bis(aminomethyl)benzene, is a crucial intermediate in the synthesis of various high-performance materials and pharmaceuticals.[7] This diamine provides two nucleophilic sites for further functionalization.

Catalytic hydrogenation is a widely used method for this reduction, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts.[8][9] The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction. For instance, atomically dispersed palladium catalysts have shown high selectivity towards either primary or secondary amines depending on the nature of the palladium species.[10]

Experimental Protocol: Catalytic Hydrogenation of a Dinitrile (General Procedure)

Materials:

-

This compound

-

Solvent (e.g., methanol, ethanol)

-

Catalyst (e.g., 5% Pd/C, Raney Nickel)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, dissolve this compound in a suitable solvent.

-

Add the catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

-

Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure and heat the reaction mixture to the appropriate temperature with stirring. Reaction conditions can vary significantly based on the catalyst and substrate.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like TLC or GC-MS.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure to yield the crude 1,4-bis(aminomethyl)benzene, which can be further purified by crystallization or distillation.

Diagram 2: Simplified Mechanism of Nitrile Hydrogenation

Caption: Stepwise reduction of a nitrile to a primary amine.

2.2. Hydrolysis of Nitriles to Carboxylic Acids

The nitrile groups of this compound can be hydrolyzed to carboxylic acids under either acidic or basic conditions to yield 1,4-phenylenediacetic acid.[11][12] This diacid is another valuable building block for the synthesis of polymers and pharmaceuticals. A catalyst-free hydrolysis method using near-critical water has also been developed, offering a greener alternative to traditional acid or base-catalyzed methods.[11]

Experimental Protocol: Non-Catalytic Hydrolysis in Near-Critical Water [11]

Materials:

-

This compound

-

Deionized water

Procedure:

-

Add deionized water and this compound to an autoclave in a mass ratio of approximately 2:1 to 8:1.

-

Heat the mixture to boiling under normal pressure with stirring and vent for 2-5 minutes.

-

Close the vent and continue heating to 240-310°C for 1-8 hours.

-

Cool the hydrolysate to induce crystallization of the crude 1,4-phenylenediacetic acid.

-

The crude product can be purified by decolorization with activated carbon followed by recrystallization and vacuum drying.

2.3. Cyclization Reactions: Building Heterocyclic Scaffolds